N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Description

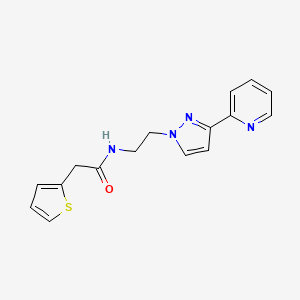

N-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridinyl-pyrazolyl ethyl backbone and a thiophene-substituted acetamide moiety. Its structural complexity arises from the combination of nitrogen-rich heterocycles (pyridine and pyrazole) and a sulfur-containing thiophene ring, which may confer unique physicochemical and biological properties. The compound’s design likely targets enzyme inhibition or receptor modulation, given the prevalence of similar acetamides in therapeutic applications .

Properties

IUPAC Name |

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c21-16(12-13-4-3-11-22-13)18-8-10-20-9-6-15(19-20)14-5-1-2-7-17-14/h1-7,9,11H,8,10,12H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKQOYUOBHYJIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

Synthesis : The synthesis of this compound typically involves multi-step organic reactions that integrate pyridine, pyrazole, and thiophene moieties. Various synthetic routes have been explored, often focusing on optimizing yield and purity.

1. Antimicrobial Properties

Research has indicated that compounds containing both pyrazole and thiophene rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. A study reported that analogs demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential use as alternative antimicrobial agents .

2. Analgesic Activity

In animal models, compounds with similar structures have been evaluated for analgesic properties. A study utilizing the acetic acid-induced writhing test revealed that certain pyrazole-thiophene derivatives exhibited significant analgesic effects compared to control groups treated with standard analgesics like aspirin . The mechanism appears to involve modulation of pain pathways, possibly through inhibition of cyclooxygenase enzymes.

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In vitro studies have shown that it can reduce pro-inflammatory cytokines in cultured cells stimulated with lipopolysaccharides (LPS). This suggests that the compound may exert its effects by inhibiting pathways involved in inflammation, such as the NF-kB signaling pathway .

Case Study 1: Antimicrobial Efficacy

A recent study tested several derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting the compound’s potential as a lead for developing new antibiotics .

Case Study 2: Pain Management

In another investigation focusing on pain management, researchers administered varying doses of a related compound in a mouse model of inflammatory pain. Results showed that higher doses significantly prolonged latency periods in the hot plate test compared to controls, indicating effective analgesic properties .

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural elements are compared to analogs in Table 1:

*Calculated based on molecular formula.

Key Observations:

- Thiophene vs. Thiazole/Thiadiazole : The thiophene group in the target compound provides moderate lipophilicity compared to the more polar thiadiazole (CB-839) or thiazole (). This may influence membrane permeability and bioavailability .

- Pyridine-Pyrazole vs. Pyrimidine-Triazole : The pyridine-pyrazole system offers dual hydrogen-bonding sites, whereas pyrimidine-triazole analogs () prioritize π-π stacking with aromatic enzyme pockets. The latter also showed lower synthetic yield (30%), suggesting the target compound’s route may require optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.